4-Chloro-3-methoxyphenylboronic acid CAS number and structure
4-Chloro-3-methoxyphenylboronic acid CAS number and structure
An In-Depth Technical Guide to 4-Chloro-3-methoxyphenylboronic Acid for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Chloro-3-methoxyphenylboronic acid, a versatile reagent pivotal in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its use in forming complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
4-Chloro-3-methoxyphenylboronic acid is an organoboron compound widely utilized as a building block in organic synthesis. Its utility stems from the boronic acid functional group, which enables a range of powerful cross-coupling reactions.
The structural arrangement of the chloro and methoxy substituents on the phenyl ring imparts specific electronic and steric properties that influence its reactivity and selectivity in synthetic transformations. These features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 89694-47-3 | [3] |
| Molecular Formula | C₇H₈BClO₃ | [3] |
| Molecular Weight | 186.4 g/mol | [3] |
| IUPAC Name | (4-Chloro-3-methoxyphenyl)boronic acid | N/A |
| Synonyms | 4-Chloro-3-methoxybenzeneboronic acid | |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥98% | [3] |
Below is the chemical structure of 4-Chloro-3-methoxyphenylboronic acid.
Caption: Structure of 4-Chloro-3-methoxyphenylboronic acid.
Synthesis Pathway and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field. A common and effective method involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.
The synthesis of 4-Chloro-3-methoxyphenylboronic acid can be logically approached from 4-bromo-2-chloroanisole. The choice of a bromo-substituted precursor is strategic; the carbon-bromine bond is more reactive towards lithiation than the carbon-chlorine bond, allowing for selective formation of the Grignard or organolithium reagent at the desired position.
Caption: General synthesis workflow for 4-Chloro-3-methoxyphenylboronic acid.
Causality in Experimental Choices:
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Reagent Selection: n-Butyllithium (n-BuLi) is a potent organolithium reagent used to deprotonate or, in this case, perform a lithium-halogen exchange with the more labile aryl bromide.
-
Temperature Control: The reaction is conducted at low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of n-BuLi with other functional groups or elimination pathways.
-
Electrophile: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-arylated borane species. It readily reacts with the highly nucleophilic aryl lithium intermediate.
-
Workup: An acidic workup is essential to hydrolyze the boronate ester intermediate to the final boronic acid product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
4-Chloro-3-methoxyphenylboronic acid is a premier reagent for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[5]
The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a cornerstone of modern medicinal chemistry and materials science.[1][2]
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Application Case Study: Herbicide Synthesis
The utility of 4-Chloro-3-methoxyphenylboronic acid extends beyond academic exercises into industrial applications. For instance, its fluorinated analogue, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a key intermediate in the synthesis of advanced herbicidal compounds.[6][7] In these syntheses, the boronic acid moiety is used to construct the core biaryl structure of the final active ingredient via a Suzuki coupling reaction.[6] This highlights the compound's role in creating structurally complex and commercially valuable molecules.
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-Chloro-3-methoxyphenylboronic acid with a generic aryl bromide.
Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
Materials:
-
4-Chloro-3-methoxyphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), 4-Chloro-3-methoxyphenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inerting the System: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of 4-Chloro-3-methoxyphenylboronic acid is essential for laboratory safety.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact. Boronic acids can be irritating.[8] |
| Handling | Handle in a well-ventilated area or a fume hood. Avoid generating dust. | To prevent inhalation of the powder. |
| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents. | Boronic acids can undergo dehydration to form boroxines, especially upon prolonged storage or exposure to heat. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate irritation and potential damage.[8] |
| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. | To remove the compound and prevent prolonged skin contact.[8] |
Conclusion
4-Chloro-3-methoxyphenylboronic acid is a high-value synthetic intermediate whose utility is centered on its efficacy in palladium-catalyzed cross-coupling reactions. Its specific substitution pattern provides a unique building block for constructing complex molecular frameworks, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is crucial for any scientist aiming to leverage its full synthetic potential.
References
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets (SDS). (n.d.). LookChem. Retrieved December 12, 2023, from [Link]
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MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). Capot Chemical. Retrieved December 12, 2023, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved December 12, 2023, from [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- Epp, J. B., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved December 12, 2023, from [Link]
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- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
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